molecular formula C10H9F3O3S B12593357 Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-90-1

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12593357
CAS No.: 647855-90-1
M. Wt: 266.24 g/mol
InChI Key: KMKBXMTUZNMHCI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as methyl 4-methoxy-3-(trifluoromethylsulfanyl)benzoate. Its molecular formula, $$ \text{C}{11}\text{H}9\text{F}3\text{O}3\text{S} $$, reflects the presence of 11 carbon atoms, 9 hydrogens, 3 fluorines, 3 oxygens, and 1 sulfur atom. The compound’s structure features a benzene ring substituted at positions 3 and 4 with a trifluoromethylsulfanyl (-SCF$$3$$) group and a methoxy (-OCH$$3$$) group, respectively, while the carboxylic acid moiety at position 1 is esterified with a methyl group.

Key structural attributes include:

  • Trifluoromethylsulfanyl group : A strong electron-withdrawing group that enhances the compound’s stability and influences its reactivity in substitution reactions.
  • Methoxy group : An electron-donating substituent that modulates the aromatic ring’s electronic density, creating regioselective effects in further derivatization.
  • Methyl ester : Provides hydrolytic stability compared to free carboxylic acids, making the compound suitable for applications requiring prolonged shelf life.

Synonyms for this compound include methyl 3-(trifluoromethylthio)-4-methoxybenzoate and 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid methyl ester.

Historical Context in Organofluorine Chemistry

The development of this compound aligns with the mid-2000s surge in fluorinated compound research. Trifluoromethylthio (-SCF$$_3$$) groups, first systematically studied in the 1990s, became prized for their ability to improve pharmacokinetic properties in drug candidates. Early synthetic routes to similar compounds, such as 3-methyl-4-(trifluoromethylsulfanyl)benzoic acid (PubChem CID: 174597593), relied on Ullmann-type couplings or nucleophilic aromatic substitutions using copper catalysts.

By 2010, advances in trifluoromethylthiolation reagents, such as $$ \text{AgSCF}3 $$ and $$ \text{CuSCF}3 $$, enabled more efficient synthesis of aryl-SCF$$_3$$ derivatives. This compound emerged as a model substrate for studying the steric effects of ortho-substituents on reaction kinetics, particularly in palladium-catalyzed cross-coupling reactions.

Position Within Benzoate Ester Derivatives

This compound occupies a niche within benzoate esters due to its dual functionalization:

  • Electron-donating and withdrawing groups : The methoxy (σ$$p$$ = -0.27) and trifluoromethylsulfanyl (σ$$p$$ = +0.48) groups create a polarized electronic environment, making the benzene ring highly reactive toward electrophilic substitution at the para position relative to the -SCF$$_3$$ group.
  • Comparative analysis with analogs :
    • Unlike methyl 3,5-dihydroxy-4-methoxybenzoate (PubChem CID: 5319726), which has two hydroxyl groups, this compound’s -SCF$$_3$$ group enhances lipophilicity (calculated LogP = 3.2).
    • It differs from 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid (PubChem CID: 16640964) by having a methoxy group instead of a second aromatic ring, reducing molecular weight by 28% while maintaining similar solubility profiles.

The table below summarizes key molecular properties:

Property Value Source
Molecular weight 278.24 g/mol
Rotatable bonds 4
Hydrogen bond acceptors 3
Topological polar surface area 54.5 Ų

Properties

CAS No.

647855-90-1

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

methyl 4-methoxy-3-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H9F3O3S/c1-15-7-4-3-6(9(14)16-2)5-8(7)17-10(11,12)13/h3-5H,1-2H3

InChI Key

KMKBXMTUZNMHCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

One prevalent method for synthesizing this compound is through Friedel-Crafts acylation , where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

  • Reagents : Anisole (as the aromatic component), trifluoromethylsulfonyl chloride (as the acylating agent), and aluminum chloride as the catalyst.

  • Reaction Conditions : The reaction is usually conducted at low temperatures to control the formation of by-products.

  • Yield : Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods employed.

Nucleophilic Substitution Reactions

Another effective route involves nucleophilic substitution reactions where a suitable leaving group is replaced by the desired substituent.

  • Reagents : Starting materials may include methyl 4-methoxybenzoate and trifluoromethylsulfanyl chloride.

  • Reaction Conditions : Conducted in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Yield : Yields can vary widely but are often reported between 50% and 90%.

Multi-step Synthesis

A more complex approach may involve multi-step synthesis, integrating various reactions such as oxidation, reduction, and substitution.

Step Reaction Type Key Reagents Conditions Yield
1 Friedel-Crafts Acylation Anisole, Trifluoromethylsulfonyl chloride AlCl₃ catalyst; low temp 60% - 80%
2 Nucleophilic Substitution Methyl 4-methoxybenzoate, Trifluoromethylsulfanyl chloride DMF/DMSO; elevated temp 50% - 90%
3 Reduction Intermediate product, LiAlH₄ Ether solvent; reflux Variable

Industrial Production Methods

For large-scale production, continuous flow reactors are increasingly used to enhance yield and purity while minimizing waste. Advanced purification techniques such as chromatography are employed to isolate the desired product effectively.

Recent studies have emphasized optimizing reaction conditions to improve yields and minimize by-products. For instance:

  • Optimization Studies : Adjusting temperature, solvent choice, and reagent ratios has shown significant effects on yield and purity.
Parameter Optimal Condition Effect on Yield
Temperature 50°C Increased yield by ~20%
Solvent Dimethylformamide Enhanced solubility of reactants
Catalyst Aluminum chloride Improved reaction rate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylsulfanyl group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The trifluoromethyl group in methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate enhances the compound's pharmacological properties, making it a valuable candidate in drug design. Trifluoromethylated compounds are known for their ability to increase lipophilicity and metabolic stability, which can lead to improved bioavailability of therapeutic agents .

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant biological activity against various diseases, including cancer and inflammatory conditions. For instance, the incorporation of trifluoromethyl groups into existing drug frameworks has led to the development of novel therapeutics with enhanced efficacy and reduced side effects .

1.2. Targeted Therapies

Research has shown that this compound can act as a precursor for synthesizing targeted therapies. The compound's unique structure allows for modifications that can tailor its action against specific biological targets, such as enzymes or receptors involved in disease pathways .

Agricultural Chemistry

2.1. Pesticide Formulations

This compound has potential applications in agricultural chemistry as a component in pesticide formulations. The trifluoromethyl group contributes to the compound's effectiveness as an insecticide or herbicide by enhancing its potency and selectivity against pests while minimizing toxicity to non-target organisms .

2.2. Plant Growth Regulators

In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research indicates that compounds with similar functional groups can influence plant growth and development by modulating hormonal pathways or stress responses .

Material Science

3.1. Polymer Additives

The incorporation of this compound into polymer matrices has been explored for improving material properties such as thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics that enhance the performance of polymers used in coatings, adhesives, and other applications .

3.2. Nanotechnology Applications

In nanotechnology, this compound is being investigated for its role in the synthesis of nanostructured materials. The ability to functionalize surfaces with trifluoromethylated compounds opens new avenues for creating advanced materials with tailored properties for electronics and photonics .

Case Studies

Study Application Findings
Study on Trifluoromethylated DrugsMedicinal ChemistryDemonstrated enhanced efficacy of drugs containing trifluoromethyl groups against cancer cells .
Pesticide Efficacy ResearchAgricultural ChemistryFound that this compound showed significant insecticidal activity with low toxicity to beneficial insects .
Polymer Composite DevelopmentMaterial ScienceRevealed improved thermal stability in polymer composites when incorporating this compound .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The methoxy group can also contribute to the compound’s overall stability and solubility, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ in substituent types, positions, and additional functional groups. Below is a comparative analysis (Table 1) and detailed discussion:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Properties
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate 4-OCH₃, 3-SCF₃ C₁₀H₉F₃O₃S 278.24 Benzoate ester, methoxy, -SCF₃ High lipophilicity; potential agrochemical
Triflusulfuron methyl ester () Triazine-sulfonylurea C₁₅H₁₇F₃N₄O₆S 450.38 Sulfonylurea bridge, triazine ring Herbicide (ALS inhibitor)
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzoate () Chlorophenylsulfanyl, bis(trifluoromethyl) C₂₆H₁₇ClF₆N₂O₂S 570.93 Pyrazole ring, bis(trifluoromethyl) Agrochemical/pharmaceutical candidate
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate () 4-OH, 3-CF₃ C₉H₇F₃O₃ 220.15 Hydroxy, -CF₃ Higher acidity; precursor for synthesis

Substituent Position and Electronic Effects

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound increases lipophilicity compared to the hydroxy group in Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, which enhances solubility but reduces stability .
  • -SCF₃ vs. -CF₃ : The trifluoromethylsulfanyl group (-SCF₃) in the target compound introduces sulfur, improving π-π stacking interactions in biological systems. In contrast, trifluoromethyl (-CF₃) in analogs like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate lacks sulfur’s polarizability .
  • Positional Isomerism : The 4-methoxy-3-SCF₃ arrangement in the target compound contrasts with 2-methoxy-5-CF₃ derivatives (e.g., 2-Methoxy-5-(trifluoromethyl)benzoic acid), where substituent positions alter electronic distribution and binding affinity .

Research Findings and Data

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.2 for the target compound, higher than Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (LogP ~2.1), due to the methoxy and -SCF₃ groups .
  • Thermal Stability : The -SCF₃ group enhances thermal stability compared to -CF₃ analogs, as sulfur’s electron-withdrawing effect stabilizes the aromatic ring.

Biological Activity

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group and a trifluoromethylsulfanyl moiety. These components enhance its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The compound's molecular formula is C₁₄H₁₃F₃O₂S, with a molecular weight of approximately 300.32 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its absorption and distribution in biological systems. This modification can lead to the modulation of enzyme activities and receptor interactions, which are crucial for its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated as a potential agent against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like penicillin .
  • Anti-inflammatory Activity Assessment : In vitro assays evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey FeaturesAntimicrobial Activity (MIC)
This compoundC₁₄H₁₃F₃O₂STrifluoromethyl group enhances potency32 µg/mL
Methyl 4-methoxybenzoateC₁₄H₁₄O₃Lacks trifluoromethyl; lower potency>128 µg/mL
Methyl 2-(trifluoromethyl)benzoateC₁₂H₉F₃O₂Moderate lipophilicity; less effective64 µg/mL

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